![molecular formula C19H18N2O2S B2971971 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one CAS No. 895111-21-4](/img/structure/B2971971.png)
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one, also known as PBTZ169, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of pyrazinone derivatives and has been found to exhibit antimycobacterial activity.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one is not fully understood. However, it has been proposed that 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one targets the energy metabolism of mycobacteria by inhibiting the activity of ATP synthase, which is essential for the survival of these bacteria. In addition, 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one has also been shown to interfere with the synthesis of mycobacterial cell wall components, leading to the disruption of cell wall integrity and eventual cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one exhibits low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition, 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one has been found to exhibit synergistic activity with other antimycobacterial drugs, such as rifampicin and isoniazid, suggesting that it may be used in combination therapy for the treatment of tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one is its potent antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in vivo.
Direcciones Futuras
There are several future directions for the development of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one as a therapeutic agent. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one in humans.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one involves a multistep procedure that includes the reaction of 4-methoxyphenylhydrazine with 4-methylbenzyl chloride to form 4-methylbenzylidene-4-methoxyphenylhydrazine. This intermediate is then reacted with thioacetic acid to produce 4-methylbenzylidene-4-methoxyphenylhydrazine thioacetate, which is finally treated with 2-bromo-1-(4-methoxyphenyl)ethan-1-one to yield 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one has been extensively studied for its antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. It has been found to inhibit the growth of both replicating and non-replicating bacteria, making it a promising candidate for the treatment of tuberculosis. In addition, 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one has also been shown to exhibit activity against other mycobacterial species, including Mycobacterium avium and Mycobacterium abscessus.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-3-5-15(6-4-14)13-24-18-19(22)21(12-11-20-18)16-7-9-17(23-2)10-8-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHSLBSOSLRSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


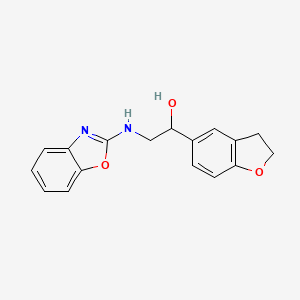
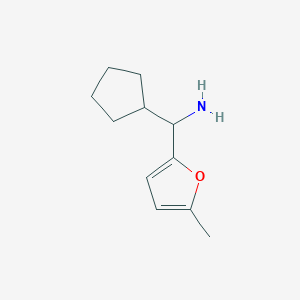
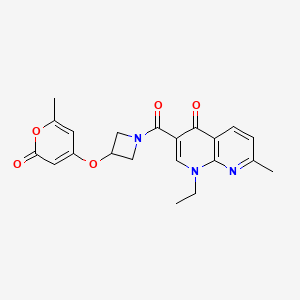
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)
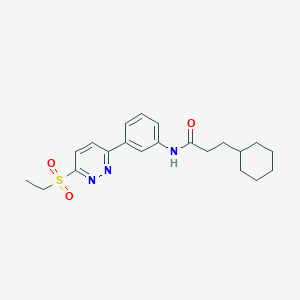
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)

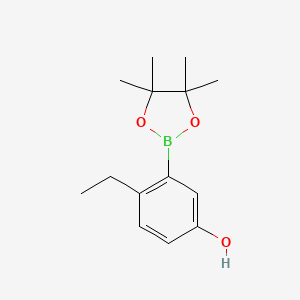
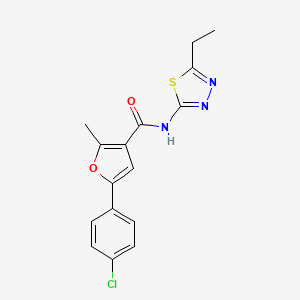
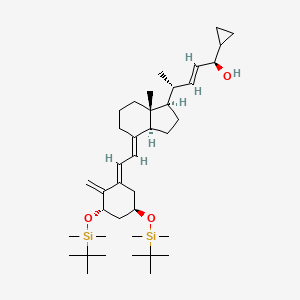

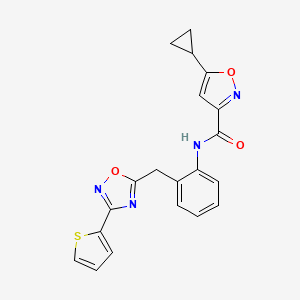
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2971911.png)